molecular formula C14H22BrN B1282028 4-(Bromomethyl)-2,6-di-tert-butylpyridine CAS No. 81142-32-7

4-(Bromomethyl)-2,6-di-tert-butylpyridine

Cat. No. B1282028
CAS RN: 81142-32-7
M. Wt: 284.23 g/mol
InChI Key: KRGQGAXLBUQGQP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,6-di-tert-butylpyridine is a chemical compound that is part of the broader family of substituted pyridines. These compounds are of interest due to their potential applications in coordination chemistry and materials science. The presence of bromomethyl and di-tert-butyl groups on the pyridine ring can influence the reactivity and physical properties of the molecule, making it a candidate for further functionalization and use in the synthesis of complex molecular architectures.

Synthesis Analysis

The synthesis of related terpyridine compounds often involves the reaction of substituted pyridines with various electrophiles. For instance, the synthesis of 4'-(4-bromophenyl)-2,2':6',2"-terpyridines has been achieved using the Kröhnke synthesis, which involves selective functionalization at the 4,4"-positions . Similarly, 2,2':6',2"-terpyridines functionalized at the 4'-position have been prepared by reacting 2,6-bis-(pyrid-2-yl)-4-pyridone with different electrophiles, including bromides . Although these methods do not directly describe the synthesis of 4-(Bromomethyl)-2,6-di-tert-butylpyridine, they provide insight into the types of reactions that could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of substituted pyridines can be characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, which provided detailed information about its molecular geometry . Similarly, the molecular structure of 4'-tert-butyl-2,2':6',2"-terpyridine was analyzed in the solid state, revealing how the bulky tert-butyl substituents influence the packing of the molecules and prevent typical π-interactions .

Chemical Reactions Analysis

Substituted pyridines can undergo various chemical reactions, including complex formation with metals. For instance, 4'-tert-butyl-2,2':6',2"-terpyridine has been used to synthesize homoleptic and heteroleptic metal complexes, with the tert-butyl substituent being slightly electron-releasing . The reactivity of the bromomethyl group in 4-(Bromomethyl)-2,6-di-tert-butylpyridine would likely allow for further functionalization through nucleophilic substitution reactions or coupling reactions with other organic moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted pyridines are influenced by their substituents. For example, the tert-butyl group is known to be sterically demanding and solubilizing, which can affect the solubility and crystallization behavior of the compound . The presence of a bromomethyl group would also be expected to impact the compound's reactivity, making it more susceptible to nucleophilic attack. Additionally, the electronic properties of the substituents can influence the redox behavior of the compound, as seen in cyclic voltammetric data for metal complexes of 4'-tert-butyl-2,2':6',2"-terpyridine .

Scientific Research Applications

Synthesis and Chemical Reactions

4-(Bromomethyl)-2,6-di-tert-butylpyridine, similar to other pyridine derivatives, has been studied in various synthesis and chemical reaction contexts. For instance, 4-Diethylamino-2,6-di-tert-butylpyridine is prepared through a sequence involving acylketene dithioacetal, a 2-ene-1,5-dione, and pyrylium salts (Potts & Winslow, 1987). Additionally, studies have looked into the properties of similar compounds, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which acts as a weak nucleophilic base due to steric hindrance from isopropyl groups (Balaban et al., 2004).

Catalysis and Chemical Enhancement

Compounds like 4-(Bromomethyl)-2,6-di-tert-butylpyridine often play a role in catalysis. For example, 4-tert-Butylpyridine has been shown to be a beneficial additive in Ni(II)/Cr(II)-mediated coupling reactions, improving reaction homogeneity, reproducibility, and inhibiting unwanted side reactions (Stamos et al., 1997).

Material Science Applications

In material science, substituted pyridines like 2,6-di-tert-butylpyridine have been used as probes in the study of external acidity in hierarchical zeolites. This compound is particularly effective in quantitatively investigating the external acidity due to its size preventing it from entering the micropores of zeolites (Góra-Marek et al., 2014).

Solar Energy Research

In the context of solar energy, derivatives of pyridine, including 4-tert-butylpyridine, have been studied for their roles in dye-sensitized solar cells. These compounds can affect the charge-transfer rate and diffusion transport in the electrolyte solution, thus influencing the overall efficiency of solar cells (Ferdowsi et al., 2018).

Environmental and Analytical Chemistry

Pyridine derivatives, similar in structure to 4-(Bromomethyl)-2,6-di-tert-butylpyridine, have also been utilized in environmental and analytical chemistry. For example, studies have explored the use of 2,6-di-tert-butylpyridine in adsorption processes relevant to environmental remediation and analytical applications (Miyata & Moffat, 1980).

Safety And Hazards

These compounds can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Proper safety measures should be taken when handling these compounds .

properties

IUPAC Name

4-(bromomethyl)-2,6-ditert-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGQGAXLBUQGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513259
Record name 4-(Bromomethyl)-2,6-di-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2,6-di-tert-butylpyridine

CAS RN

81142-32-7
Record name 4-(Bromomethyl)-2,6-di-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction Scheme 13 provides an example for the preparation of 2,6-di-tert-butylisonicotinic acid (Compound C3) which is a reagent in accordance with Formula 8 for the preparation of several preferred compounds of the present invention. Thus, 2,6-di-tert-butyl-4-methylpyridine (available commercially from Aldrich Chemical Co.) is reacted with N-bromosuccinimide and benzoyl peroxide to provide 4-bromomethyl-2,6-di-tert-butylpyridine (Compound A3). Compound A3 is reacted with base (sodium hydroxyde) to yield the coresponding hydroxymethyl compound (Compound B3), which is thereafter oxidized in a Jones oxidation reaction to give 2,6-di-tert-butylisonicotinic acid (Compound C3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CJEN HOU - 1983 - search.proquest.com
quality of the material submitted. Page 1 INFORMATION TO USERS This reproduction was made from a copy of a document sent to us for microfilming. While the most advanced …
Number of citations: 2 search.proquest.com
U Lüning, T Marquardt - Synthesis, 2005 - thieme-connect.com
2, 6-Di-tert-butyl-pyridine (DTBP) has been connected with dendrons and dendrimers of the Fréchet type. Four dendrimers, both first and second generation derivatives have been …
Number of citations: 3 www.thieme-connect.com
D Suarez, G Laval, SM Tu, D Jiang, CL Robinson… - …, 2009 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 25 www.thieme-connect.com
A Mobinikhaledi, N Foroughifar - Phosphorus, Sulfur, and Silicon …, 2006 - Taylor & Francis

Some bromo- and chloromethyl pyridines were synthesized using radical substitution reactions. Further reaction of these halopyridines with activated tetrabutylammonium fluoride …

Number of citations: 6 www.tandfonline.com
Y Toyota, H Yoshioka, I Sagimori, Y Hashimoto… - Bioorganic & Medicinal …, 2020 - Elsevier
HMG-CoA reductase (HMGCR) is a rate-limiting enzyme in the cholesterol biosynthetic pathway, and its catalytic domain is the well-known target of cholesterol-lowering drugs, statins. …
Number of citations: 7 www.sciencedirect.com
K Kawamura, H Yoshioka, C Sato, T Yajima… - Bioorganic & Medicinal …, 2023 - Elsevier
3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the cholesterol biosynthetic pathway, and competitive inhibitors targeting the catalytic …
Number of citations: 5 www.sciencedirect.com

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